1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
1-Benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by its 1,2-dihydropyridine core. Key structural features include:
- Benzyl group at position 1 of the dihydropyridine ring.
- Oxo group at position 2, stabilizing the lactam tautomer.
- Carboxamide at position 3, linked to a 3-(trifluoromethyl)phenyl substituent.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl moiety influences steric interactions. This compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides, which exhibit diverse biological activities, including protease inhibition and modulation of the endocannabinoid system .
Properties
IUPAC Name |
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)15-8-4-9-16(12-15)24-18(26)17-10-5-11-25(19(17)27)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODWTJLGCKMZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the trifluoromethyl phenyl group: This step involves the use of trifluoromethyl phenyl halides in a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting cardiovascular diseases and neurological disorders.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dihydropyridine core is known to modulate calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Variations in the Benzyl Substituent
The benzyl group at position 1 is a critical modulator of molecular conformation and target binding. Substitutions on this group significantly alter physicochemical properties:
Key Observations :
Variations in the Carboxamide Substituent
The 3-carboxamide group’s substituent dictates target selectivity and binding affinity:
Key Observations :
Core Modifications in Related Compounds
Modifications to the dihydropyridine core or replacement with heterocycles further diversify pharmacological profiles:
Key Observations :
- Carbamate derivatives () exhibit reduced hydrogen-bond donor capacity compared to carboxamides .
Biological Activity
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 354.33 g/mol
Research indicates that this compound exhibits a range of biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.
- Antioxidant Properties : It displays antioxidant activity, potentially reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of DHODH | |
| Antioxidant Activity | Reduces oxidative stress | |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry examined the compound's effect on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. The results indicated that 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide exhibited significant inhibition of DHODH with an IC50 value comparable to established inhibitors like brequinar and teriflunomide .
Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This suggests its potential application as a protective agent against oxidative damage in various diseases .
Study 3: Antimicrobial Efficacy
The antimicrobial activity was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
